3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Description
3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based hydrazide derivative characterized by a fluorinated aromatic system and a hydroxyphenyl Schiff base moiety. Its molecular structure combines a pyrazole ring substituted at position 3 with a 4-fluorophenyl group and at position 5 with a hydrazide group linked to a 2-hydroxyphenylidene unit.
| Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|
| C₁₇H₁₂FN₃O₂ | 317.30 g/mol | Pyrazole, fluorophenyl, hydrazide, hydroxyphenylidene |
The compound’s reactivity is influenced by the electron-withdrawing fluorine atom and the phenolic hydroxyl group, which may participate in tautomerism or metal coordination . Preliminary studies suggest applications in medicinal chemistry, particularly as an antimicrobial or anticancer agent, though detailed mechanistic investigations remain ongoing .
Properties
Molecular Formula |
C17H13FN4O2 |
|---|---|
Molecular Weight |
324.31 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-N-[(E)-(2-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H13FN4O2/c18-13-7-5-11(6-8-13)14-9-15(21-20-14)17(24)22-19-10-12-3-1-2-4-16(12)23/h1-10,23H,(H,20,21)(H,22,24)/b19-10+ |
InChI Key |
OKQYCWZRCBRRRH-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 2-hydroxybenzaldehyde under reflux conditions. The reaction is usually carried out in ethanol as a solvent, and the product is obtained after purification by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Fluorophenyl vs. Ethylphenyl/Chlorophenyl
- 3-(4-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Ethyl group increases lipophilicity but reduces electronegativity compared to fluorine.
- Lower antimicrobial activity in vitro (IC₅₀: 28 µM vs. 18 µM for the fluorinated analog) .
- 3-(2,4-dichlorophenyl)-N'-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Dichlorophenyl substitution enhances steric bulk, reducing solubility but improving anticancer activity (IC₅₀: 12 µM vs. 15 µM for the target compound) .
Hydroxyphenyl vs. Methoxyphenyl/Anthracenyl
- N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- Methoxy groups improve metabolic stability but diminish hydrogen-bonding interactions, reducing enzyme inhibition potency (e.g., COX-2 inhibition: 45% vs. 62% for the hydroxyphenyl analog) .
- N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- Anthracene moiety introduces planar aromaticity, enhancing intercalation with DNA (DNA-binding constant: 1.2 × 10⁴ M⁻¹ vs. 8.5 × 10³ M⁻¹ for the hydroxyphenyl derivative) .
| Compound | Aromatic Substituents | Key Biological Activity | Reference |
|---|---|---|---|
| Target compound | 4-fluorophenyl, 2-hydroxyphenyl | Antimicrobial (IC₅₀: 18 µM) | |
| 3-(4-ethylphenyl)-N'-[(E)-(3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | 4-ethylphenyl, 3-methoxyphenyl | Antimicrobial (IC₅₀: 28 µM) | |
| N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | 4-fluorophenyl, 2,5-dimethoxyphenyl | COX-2 inhibition (45%) |
Functional Group Modifications
Hydrazide vs. Carboxamide/Thiophene
- N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide Carboxamide group reduces solubility in polar solvents (logP: 3.2 vs. 2.8 for hydrazide derivatives) but improves blood-brain barrier penetration .
- 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- Thiophene ring enhances π-π stacking, increasing anti-inflammatory activity (IL-6 suppression: 58% vs. 42% for phenyl analogs) .
| Compound | Functional Groups | Unique Property | Reference |
|---|---|---|---|
| Target compound | Hydrazide, hydroxyphenylidene | Hydrogen-bonding capacity | |
| N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide | Carboxamide, chlorohydroxyphenyl | Improved BBB penetration | |
| 3-(5-chlorothiophen-2-yl)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | Thiophene, methoxyhydroxyphenyl | Enhanced anti-inflammatory activity |
Substituent Position Effects
- N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
- Ethoxy group at position 3 stabilizes the hydroxyphenylidene moiety, increasing thermal stability (melting point: 198°C vs. 185°C for the 2-hydroxy analog) .
- N'-[(E)-(4-chlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Chlorine at position 4 enhances halogen bonding but reduces solubility in aqueous media (aqueous solubility: 0.12 mg/mL vs. 0.25 mg/mL for fluorine derivatives) .
Biological Activity
3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects, as well as its structure-activity relationship (SAR) based on diverse research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 332.36 g/mol. The compound contains a pyrazole ring, a hydrazone linkage, and a fluorophenyl moiety, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 332.36 g/mol |
| InChI Key | PZPUDDQYXIRMHM-FYJGNVAPSA-N |
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 3-(4-fluorophenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have shown inhibitory effects on various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR .
- Case Study : A series of pyrazole derivatives demonstrated potent activity against BRAF(V600E) mutant cells, indicating that the structural modifications in the pyrazole core can enhance antitumor efficacy.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial in the inflammatory response.
- Research Findings : In vitro studies have shown that derivatives similar to this compound can significantly reduce LPS-induced TNF-α production, suggesting a mechanism for their anti-inflammatory action .
Antibacterial Activity
The antibacterial activity of pyrazole derivatives has been well documented. Research indicates that certain compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.
- Case Study : A study testing various pyrazole derivatives found that some exhibited high inhibition rates against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting strong antibacterial potential .
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. The presence of electron-withdrawing groups (like fluorine) and hydroxyl groups has been correlated with increased potency against specific targets.
| Structural Feature | Impact on Activity |
|---|---|
| Fluorophenyl Group | Enhances binding affinity |
| Hydroxyl Group | Increases solubility and reactivity |
| Pyrazole Ring | Core structure for biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
